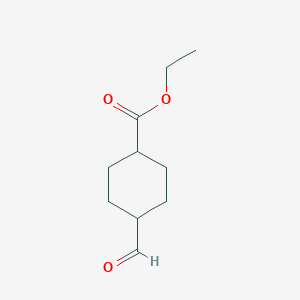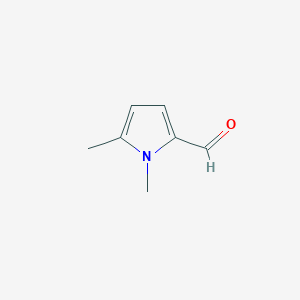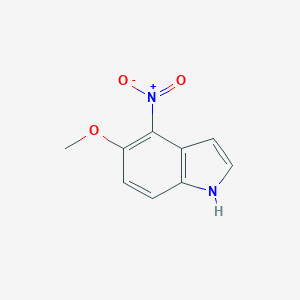
5-甲氧基-4-硝基-1H-吲哚
概述
描述
5-Methoxy-4-nitro-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and is a key structural component in many biologically active molecules. 5-Methoxy-4-nitro-1H-indole is characterized by a methoxy group at the 5-position and a nitro group at the 4-position on the indole ring.
科学研究应用
5-Methoxy-4-nitro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including 5-Methoxy-4-nitro-1H-indole, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of indole derivatives in treating various diseases.
Industry: Indole derivatives are used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
5-Methoxy-4-nitro-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, often leading to diverse biological effects . For example, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular level .
生化分析
Biochemical Properties
Indole derivatives are known to interact with multiple receptors and have a high affinity for binding, which makes them useful in developing new derivatives
Cellular Effects
Indole derivatives have been found to have broad-spectrum biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-nitro-1H-indole typically involves the nitration of 5-methoxyindole. One common method is as follows:
Starting Material: 5-Methoxyindole.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the rate of nitration and to avoid over-nitration.
Isolation: The product, 5-Methoxy-4-nitro-1H-indole, is isolated by neutralizing the reaction mixture and extracting the compound using an organic solvent.
Industrial Production Methods
Industrial production methods for 5-Methoxy-4-nitro-1H-indole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-Methoxy-4-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Methoxy-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
相似化合物的比较
Similar Compounds
5-Methoxyindole: Lacks the nitro group at the 4-position.
4-Nitroindole: Lacks the methoxy group at the 5-position.
5-Methoxy-2-nitro-1H-indole: Has the nitro group at the 2-position instead of the 4-position.
Uniqueness
5-Methoxy-4-nitro-1H-indole is unique due to the presence of both the methoxy group at the 5-position and the nitro group at the 4-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives.
属性
IUPAC Name |
5-methoxy-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7-6(4-5-10-7)9(8)11(12)13/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFMBMRULROMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
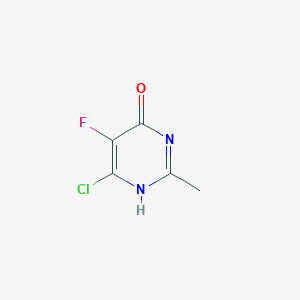

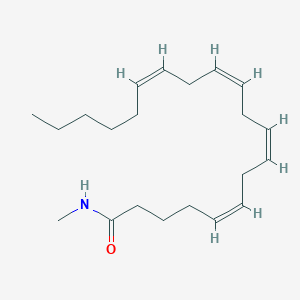

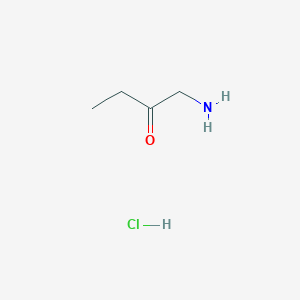


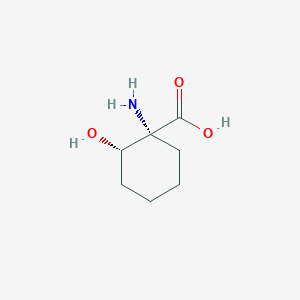
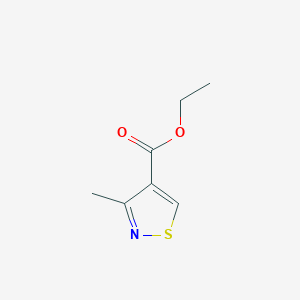

![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)
![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B171824.png)
